![molecular formula C20H19NO3 B2665337 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate CAS No. 799266-15-2](/img/structure/B2665337.png)
1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate” is a synthetic compound. It contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with an indole nucleus being a key component . Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Scientific Research Applications
Chemical Synthesis and Catalysis
- In Vitro Metabolism and Chemical Transformation : Studies have demonstrated the in vitro metabolism of related compounds, showing the transformation into metabolites through reactions catalyzed by rat liver homogenates, which may have implications for understanding the metabolic pathways of similar compounds (Coutts et al., 1976).
- Oxidative C-C Bond Cleavage : Research on primary alcohols and vicinal diols catalyzed by H5PV2Mo10O40 reveals insights into oxidative C-C bond cleavage mechanisms, suggesting potential applications in synthetic chemistry for compounds including 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate (Khenkin & Neumann, 2008).
Enzymatic and Microbial Transformations
- Enantioselective Oxidation : Enantioselective oxidation processes for racemic mixtures have been optimized, showcasing the potential for producing enantiomerically pure compounds from similar substrates, which could be applicable to the synthesis of enantiopure versions of the compound (Molinari et al., 1999).
Novel Synthesis Approaches
- Synthesis of N-Substituted 1,3-Oxazinan-2-ones : A method involving a one-pot reaction shows efficient synthesis of related compounds, highlighting a pathway that could be adapted for the synthesis of this compound derivatives (Trifunović et al., 2010).
Potential Applications in Drug Development
- Inhibitory Potential Against Urease : Indole-based hybrid scaffolds, including those similar to this compound, have been found to be potent inhibitors of urease, suggesting applications in designing therapeutic agents (Nazir et al., 2018).
Future Directions
Indole derivatives, including “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on further understanding the biological activities of this compound and its potential applications in medicine.
properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14(20(23)15-7-3-2-4-8-15)24-19(22)12-11-16-13-21-18-10-6-5-9-17(16)18/h2-10,13-14,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKJYHVXHPTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328504 |
Source
|
Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
799266-15-2 |
Source
|
Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.